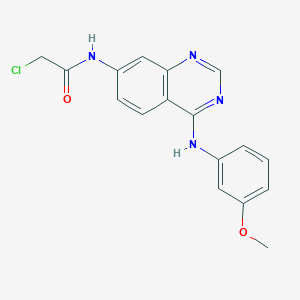
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazoline core in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide typically involves the reaction of 2-chloroquinazoline with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The binding of the compound to the active site of the enzyme prevents its activity, thereby exerting its pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
- 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct pharmacological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for therapeutic applications.
特性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
2-chloro-N-[4-(3-methoxyanilino)quinazolin-7-yl]acetamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-13-4-2-3-11(7-13)22-17-14-6-5-12(21-16(23)9-18)8-15(14)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,23)(H,19,20,22) |
InChIキー |
KAPOOVWPVJRQQM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
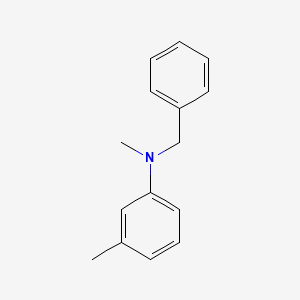
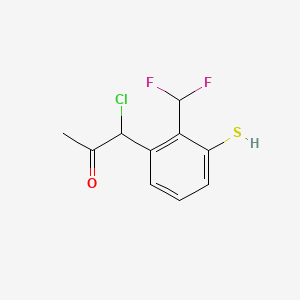
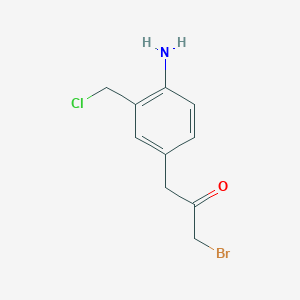

![Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14065813.png)

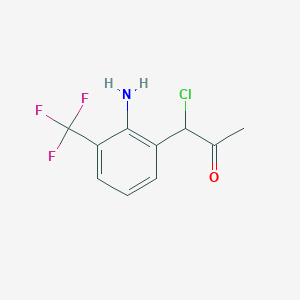
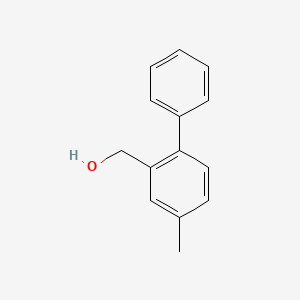

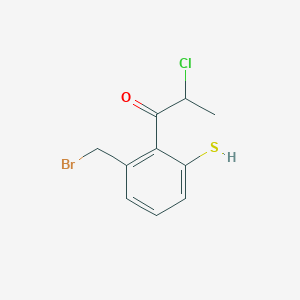

![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)
